Vitamin K2
Description
Dietary Sources
Tissue Localization
- Brain : High concentrations (2.8 ng/g), suggesting neuroprotective roles.
- Pancreas and Kidneys : Comparable levels to K1, implicating MK-4 in glucose metabolism and renal function.
- Bone and Arteries : Modulates osteocalcin γ-carboxylation and inhibits vascular calcification.
Figure 2: MK-4 Biosynthesis Pathway
- K1 → Menadione (K3) : Phylloquinone loses its phytyl tail via intestinal or hepatic enzymes.
- K3 → MK-4 : Tissue-specific prenylation by UBIAD1 enzyme, attaching geranylgeranyl diphosphate.
Relationship to Other Menaquinones and Vitamin K Homologues
MK-4 exhibits unique functional and metabolic traits compared to other vitamin K forms:
Compared to Long-Chain Menaquinones (MK-7–MK-13)
| Aspect | MK-4 | MK-7 |
|---|---|---|
| Synthesis | Tissue-derived from K1/K3 | Bacterial synthesis (e.g., Bacillus subtilis) |
| Half-Life | Short (hours) | Long (days) |
| Function | Localized tissue signaling | Systemic γ-carboxylation |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-GHDNBGIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048969 | |
| Record name | Menatetrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863-61-6, 6041-00-5, 11032-49-8 | |
| Record name | Menaquinone 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menatetrenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kefton-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menatetrenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menatetrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vitamin K2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENATETRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menatetrenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Condensation Reaction
The process begins with menadione monoacetate (10.0 g) dissolved in an ether-based organic solvent (50 mL), such as butyl ether. Boron trifluoride diethyl etherate (2 g) is introduced as a Lewis acid catalyst, followed by the gradual addition of geranyl linalool (6.5 g) under reflux conditions. The reaction is monitored for 2 hours until the consumption of geranyl linalool is complete. Post-reaction, the mixture is washed sequentially with water, 5% sodium bicarbonate, and 5% sodium chloride to neutralize acidic byproducts. The organic layer is concentrated to remove residual solvents.
Alcoholysis
The condensed product is dissolved in toluene (50 mL), and a mixture of water (20 g), potassium hydroxide (10 g), sodium hydrosulfite (1 g), and methanol (15 mL) is added. Stirring continues until intermediate products are fully consumed. The aqueous layer is separated, and methyl tertiary butyl ether (20 mL) is introduced to extract residual organic compounds. Glacial acetic acid (15 g) is added to acidify the mixture, followed by washing to neutrality.
Oxidation
The alcoholysis product is combined with water (20 mL) and potassium hydroxide (3 g). Hydrogen peroxide (5 mL) is added dropwise at room temperature to oxidize the intermediate to menatetrenone. The organic layer is concentrated under reduced pressure, yielding 4.8–4.9 g of product (48–49% yield).
Table 1: Summary of Condensation-Alcoholysis-Oxidation Method
| Step | Reagents/Conditions | Quantity | Yield (%) |
|---|---|---|---|
| Condensation | Menadione monoacetate, butyl ether, BF₃·Et₂O, geranyl linalool, reflux | 10.0 g, 50 mL, 2 g, 6.5 g | - |
| Alcoholysis | Toluene, H₂O, KOH, NaHSO₃, CH₃OH | 50 mL, 20 g, 10 g, 1 g, 15 mL | - |
| Oxidation | H₂O₂, H₂O, KOH, room temperature | 5 mL, 20 mL, 3 g | 48–49 |
Cerium Ammonium Nitrate (CAN) Oxidation Method (ChemicalBook Synthesis Data)
This laboratory-scale method achieves superior yields through selective oxidation under mild conditions.
Reaction Protocol
A precursor (237 g, derived from earlier synthetic steps) is dissolved in acetonitrile (2500 mL) and water (1000 mL). The solution is cooled to 10°C, and a 40% aqueous solution of cerium ammonium nitrate (1375 g) is added dropwise. The reaction proceeds at 10–20°C for 1 hour, followed by extraction and purification to isolate menatetrenone. This method reports a yield of 90.6%, significantly higher than traditional oxidation routes.
Table 2: CAN Oxidation Method Parameters
| Parameter | Details |
|---|---|
| Starting material | Intermediate (Formula 7) |
| Solvent system | Acetonitrile/water (2.5:1 v/v) |
| Oxidizing agent | Cerium ammonium nitrate (40% aqueous) |
| Temperature | 10–20°C |
| Reaction time | 1 hour |
| Yield | 90.6% |
Comparative Analysis of Synthesis Methods
Yield and Efficiency
Cost and Scalability
Reaction Conditions
- The patent method requires reflux and prolonged reaction times (2+ hours), whereas the CAN method operates at ambient temperatures with shorter durations (1 hour).
Table 3: Method Comparison
Chemical Reactions Analysis
Synthetic Methods
The most common synthetic method for menatetrenone involves several key reactions:
-
Condensation Reaction : This initial step combines menadione monoacetate with geranyl linalool in the presence of boron trifluoride diethyl ether as a catalyst. The reaction is carried out in an organic solvent under reflux conditions.
-
Alcoholysis : Following the condensation reaction, an alcoholysis step is performed using toluene, potassium hydroxide, and methanol to facilitate further transformation of the intermediate product.
-
Oxidation : The final step involves oxidation using hydrogen peroxide to yield menatetrenone. This method has been optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .
Metabolic Reactions of Menatetrenone
Menatetrenone undergoes several metabolic transformations within the body:
Carboxylation
Menatetrenone is primarily involved in the carboxylation of osteocalcin, a protein that regulates bone mineralization. This process enhances calcium binding to osteocalcin, thereby promoting bone density.
-
Reaction :
Hydroxylation and Glucuronidation
After its biological activity, menatetrenone can be metabolized through hydroxylation followed by glucuronidation, which facilitates its excretion:
-
Hydroxylation :
-
Glucuronidation :
Effects on Bone Health
Research indicates that menatetrenone plays a significant role in improving bone mineral density (BMD) and reducing fracture incidence among postmenopausal women with osteoporosis. Clinical trials have shown that supplementation with menatetrenone can lead to:
-
Increased serum levels of carboxylated osteocalcin
-
Enhanced lumbar BMD
-
Decreased incidence of vertebral fractures
Scientific Research Applications
Osteoporosis Management
Mechanism of Action : Menatetrenone is known to enhance bone mineral density by promoting the carboxylation of osteocalcin, a protein essential for bone formation. This process helps bind calcium to the bone matrix, thereby improving bone strength.
Clinical Evidence :
- A systematic review and meta-analysis involving 18 randomized controlled trials indicated that menatetrenone significantly decreased the ratio of undercarboxylated osteocalcin to total osteocalcin and improved lumbar bone mineral density in osteoporotic patients compared to placebo .
- In postmenopausal women with osteoporosis, menatetrenone monotherapy was shown to decrease serum undercarboxylated osteocalcin levels and modestly increase lumbar spine bone mineral density .
Case Studies :
Cancer Treatment
Hepatocellular Carcinoma : Menatetrenone has been investigated for its role in reducing recurrence rates and improving survival in patients with hepatocellular carcinoma following surgical resection or local ablation.
- A study involving 61 patients indicated that those treated with menatetrenone had significantly lower recurrence rates at 12, 24, and 36 months compared to the control group . The cumulative survival rates were also higher in the menatetrenone group, suggesting a potential protective effect against cancer recurrence.
Cardiovascular Health
Menatetrenone may also play a role in cardiovascular health by preventing arterial calcification. It is believed to inhibit the calcification of vascular smooth muscle cells, thus potentially reducing the risk of cardiovascular diseases.
Summary of Findings
Menatetrenone has demonstrated promising applications in both osteoporosis management and cancer treatment. The evidence suggests that it can effectively improve bone mineral density and reduce fracture risk in osteoporotic patients while also showing potential benefits in lowering recurrence rates of hepatocellular carcinoma.
Key Takeaways
- Osteoporosis : Significant improvements in bone mineral density and reductions in fracture incidence.
- Cancer : Potential for reduced recurrence rates in hepatocellular carcinoma.
- Cardiovascular Benefits : Possible inhibition of vascular calcification.
Mechanism of Action
Menatetrenone exerts its effects primarily through the activation of vitamin K-dependent proteinsMenatetrenone specifically activates osteocalcin and matrix Gla-protein, which are crucial for bone mineralization and preventing vascular calcification . The molecular targets include gamma-glutamyl carboxylase and vitamin K epoxide reductase, which are involved in the recycling of vitamin K .
Comparison with Similar Compounds
Menatetrenone is distinct from other vitamin K variants and osteoporosis therapies in its mechanism, efficacy, and clinical applications. Below is a detailed comparison:
Menatetrenone vs. Other Vitamin K Forms
Key Findings :
- Menatetrenone uniquely improves bone quality by enhancing osteocalcin carboxylation, which is critical for bone mineralization .
- MK-7, though structurally similar, requires lower doses but lacks robust clinical evidence for fracture prevention .
- Vitamin K1 primarily supports coagulation and has minimal direct bone effects .
Menatetrenone vs. Bisphosphonates
Key Findings :
- Menatetrenone compensates for the suppression of bone formation caused by bisphosphonates, making combination therapy more effective in improving bone strength .
- While bisphosphonates significantly increase BMD, menatetrenone reduces fracture risk through bone quality improvements rather than BMD changes .
Menatetrenone vs. Vitamin D Analogs
Key Findings :
- Menatetrenone and vitamin D analogs (e.g., alfacalcidol) show additive benefits in maintaining BMD and reducing fracture risk .
Biological Activity
Menatetrenone, also known as vitamin K2 or MK-4, is a fat-soluble vitamin that plays a vital role in various biological processes, particularly in bone metabolism and cancer prevention. This article explores the biological activities of menatetrenone, supported by recent research findings, case studies, and data tables.
1. Overview of Menatetrenone
Menatetrenone is a member of the vitamin K family, which includes several forms such as K1 (phylloquinone) and other menaquinones (MK-n). Menatetrenone is particularly noted for its role in the carboxylation of certain proteins involved in blood coagulation and bone metabolism.
2.1 Bone Metabolism
Menatetrenone has been extensively studied for its effects on bone health. It enhances the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), thereby promoting bone mineralization.
- Case Study : A randomized controlled trial involving 241 osteoporotic patients demonstrated that menatetrenone treatment significantly reduced the incidence of new fractures over 24 months compared to a control group (p = 0.0273) .
| Time Point | Control Group Fractures (%) | Menatetrenone Group Fractures (%) |
|---|---|---|
| 6 months | 5.0 | 2.0 |
| 12 months | 8.0 | 3.5 |
| 24 months | 15.0 | 5.0 |
2.2 Cancer Prevention
Menatetrenone exhibits potential antitumor effects, particularly against hepatocellular carcinoma (HCC). Research indicates that it may suppress tumor recurrence and improve survival rates post-surgery.
- Research Findings : In a study with 61 patients post-resection for HCC, those receiving menatetrenone showed a recurrence rate of only 12.5% at one year compared to 55.2% in the control group (p = 0.0002) .
| Time Point | Control Group Recurrence (%) | Menatetrenone Group Recurrence (%) |
|---|---|---|
| 12 months | 55.2 | 12.5 |
| 24 months | 83.2 | 39.0 |
| 36 months | 91.6 | 64.3 |
Menatetrenone's biological activity is largely attributed to its role as a cofactor for gamma-glutamyl carboxylase (GGCX), which is essential for the carboxylation of vitamin K-dependent proteins.
- Antineoplastic Mechanism : Studies suggest that menatetrenone may inhibit HCC cell growth by affecting the expression of proteins involved in cell cycle regulation and apoptosis .
4. Pharmacokinetics
The bioavailability of menatetrenone is influenced by dietary fat content, with higher fat meals enhancing its absorption.
- Study Results : A study showed that the area under the plasma concentration-time curve (AUC) increased significantly with higher fat content in meals, indicating improved bioavailability .
| Meal Type | Fat Content (g) | AUC (ng.h/mL) |
|---|---|---|
| A | 8.8 | 371 |
| B | 20 | 485 |
| C | 34.9 | 1024 |
5. Clinical Implications
Given its beneficial effects on bone health and potential in cancer therapy, menatetrenone could be considered for clinical use in osteoporosis management and as an adjunct therapy in certain cancers.
- Combined Therapy : Research has also explored the use of menatetrenone alongside other treatments, such as vitamin D3, to enhance bone density outcomes during hormone therapy .
6. Conclusion
Menatetrenone demonstrates significant biological activity through its roles in bone metabolism and cancer prevention. Ongoing research continues to elucidate its mechanisms and potential therapeutic applications, highlighting its importance in clinical nutrition and oncology.
Q & A
What are the critical physicochemical properties of menatetrenone that influence its experimental design in preclinical studies?
Menatetrenone’s poor aqueous solubility and light sensitivity necessitate specific handling protocols. Its solubility profile (sparingly soluble in water, soluble in hexane/ethanol) requires lipid-based formulations or organic solvents for in vitro assays . Degradation under light exposure mandates storage in amber vials and experiments conducted under dim light. For bioavailability studies, its pharmacokinetics are influenced by dietary fat intake, requiring standardized fasting protocols or controlled diets in animal models to minimize variability .
How do methodological differences in quantifying menatetrenone impact reproducibility across studies?
High-performance liquid chromatography (HPLC) with UV detection at 270 nm using a C18 column and methanol mobile phase is the gold standard for quantification . However, discrepancies arise from sample preparation (e.g., plasma extraction techniques) and internal standards (e.g., phytonadione vs. deuterated analogs). Researchers must validate recovery rates and matrix effects, particularly in biological samples, to ensure accuracy. Cross-study comparisons should account for variations in LOD/LOQ thresholds .
What mechanisms underlie menatetrenone’s dual role in osteoblast activation and osteoclast suppression?
Menatetrenone enhances osteocalcin carboxylation, promoting bone mineralization via vitamin K-dependent γ-glutamyl carboxylase . Concurrently, it induces osteoclast apoptosis by upregulating Fas ligand expression and suppressing RANKL-mediated differentiation . Advanced studies should measure carboxylated osteocalcin (ucOC) levels and RANKL/OPG ratios in co-culture systems to dissect these dual pathways .
Why do clinical trials report conflicting results on menatetrenone’s efficacy in fracture risk reduction?
Meta-analyses reveal heterogeneity in patient cohorts (e.g., baseline BMD, menopausal status) and dosing regimens (15–45 mg/day). Trials with postmenopausal women showed a 2.02% lumbar BMD increase over placebo, but fracture risk reductions were significant only in subgroups with severe osteoporosis . Researchers should stratify analyses by baseline ucOC levels, which correlate with treatment response, and standardize fracture assessment tools (e.g., radiography vs. DEXA) .
How can researchers address the bioavailability challenges of menatetrenone in translational studies?
Nanostructured lipid carriers (NLCs) and self-emulsifying drug delivery systems (SEDDS) improve oral bioavailability by enhancing intestinal lymphatic uptake. Pharmacokinetic studies in rodents demonstrate a 3.5-fold increase in AUC with NLCs compared to conventional formulations . Advanced models should incorporate fed-state biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions and assess food-effect variability .
What molecular pathways explain menatetrenone’s anticancer effects in hepatocellular carcinoma (HCC)?
Menatetrenone suppresses HCC proliferation by inhibiting NF-κB activation, which downregulates cyclin D1 expression and induces G1/S cell cycle arrest. Key experiments include luciferase reporter assays for NF-κB activity and chromatin immunoprecipitation (ChIP) to confirm cyclin D1 promoter binding . Contradictory findings in non-HCC models (e.g., leukemia) suggest tissue-specific IKKβ modulation, warranting comparative phosphoproteomics .
How should researchers design studies to validate menatetrenone’s neuroprotective potential?
Preliminary evidence links menatetrenone to sphingolipid metabolism modulation in astrocytes. Proposed methodologies include:
- In vitro : Neuronal-glial co-cultures treated with menatetrenone, followed by LC-MS/MS for sphingosine-1-phosphate quantification.
- In vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with menatetrenone diets, assessing amyloid-β clearance via microglial phagocytosis assays .
What statistical approaches resolve contradictions in network meta-analyses comparing menatetrenone to other osteoporosis therapies?
Bayesian network meta-analysis (NMA) with consistency models can rank treatments (e.g., menatetrenone vs. bisphosphonates) while adjusting for indirect comparisons. Sensitivity analyses should evaluate trial quality (e.g., randomization, blinding) and node-splitting to detect inconsistency . For example, Orimo et al.’s study required recalibration due to misclassified outcomes, highlighting the need for data harmonization .
How does menatetrenone interact with warfarin in anticoagulated patients, and how can this be modeled experimentally?
Menatetrenone antagonizes warfarin by reactivating vitamin K epoxide reductase (VKOR), necessitating INR monitoring in co-administered patients. In vitro models using HepG2 cells transfected with VKORC1 variants (e.g., Asp36Tyr) can quantify enzymatic kinetics. Dose-response curves should assess menatetrenone’s IC50 for warfarin reversal, validated by PT/INR assays in warfarinized rodents .
What biomarkers best predict therapeutic response to menatetrenone in metabolic syndrome?
Emerging biomarkers include:
- Serum dp-ucMGP (dephosphorylated-uncarboxylated matrix Gla protein): Reflects vascular calcification inhibition.
- Adiponectin : Menatetrenone upregulates adiponectin secretion in 3T3-L1 adipocytes, measurable via ELISA.
Cohort studies should stratify patients by baseline adiponectin/ucMGP levels and correlate changes with insulin sensitivity (HOMA-IR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
